
4-Fluoroacetanilide
Overview
Description
Chemical Structure and Properties 4-Fluoroacetanilide (CAS: 351-83-7) is an aromatic amide with the molecular formula C₈H₈FNO and a molecular weight of 153.156 g/mol . It features a fluorine substituent at the para position of the aniline ring, which significantly influences its electronic and metabolic properties. The compound exhibits a melting point of 153.5–154.5°C and is synthesized via acetylation of 4-fluoroaniline using acetic anhydride .
Applications
this compound serves as a critical intermediate in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals. It is also used as an internal standard in ¹⁹F NMR spectroscopy due to its stability and distinct fluorine resonance . In metabolic studies, it acts as a probe to investigate cytochrome P450 activity and phase II conjugation pathways (e.g., glucuronidation, sulfation) in biological systems .
Preparation Methods
Acetylation Using Acetic Anhydride
Conventional Acetic Anhydride Method
The most widely documented approach involves reacting 4-fluoroaniline with acetic anhydride in glacial acetic acid. According to CN102120723A, the reaction proceeds at 50–100°C for 1–3 hours, achieving a conversion rate exceeding 90% . The molar ratio of 4-fluoroaniline to acetic anhydride is critical, typically maintained at 1:1.01–1.20 to minimize unreacted starting material . Excess acetic anhydride ensures complete acetylation while glacial acetic acid acts as both solvent and proton donor. Post-reaction, the mixture is neutralized with sodium bisulfite to remove residual bromine or oxidizing agents, followed by recrystallization in ethanol-water (60–95% concentration) to yield 4-fluoroacetanilide with >99% purity .
Solvent-Free and Catalyzed Modifications
Recent advancements, as exemplified in CN104447382A, eliminate glacial acetic acid by employing chlorobenzene as an inert solvent. This modification reduces side reactions and simplifies purification. For instance, a 2000L reactor charged with 355 kg of 4-fluoroaniline and 333 kg of acetic anhydride achieves 97% intermediate purity after vacuum distillation . The absence of protic solvents also facilitates higher reaction temperatures (105–110°C), shortening the reaction time to 1.5 hours .
Acetyl Chloride-Based Acetylation
Industrial-Scale Synthesis with Acetyl Chloride
An alternative method utilizes acetyl chloride in chlorobenzene, as described in CN104447382A. This exothermic reaction requires careful temperature control (105–110°C) to prevent decomposition. A molar ratio of 1:1.05 (4-fluoroaniline to acetyl chloride) ensures near-quantitative conversion, with hydrochloric acid byproduct removed via nitrogen purging . The resulting this compound is isolated in 85–87% yield after recrystallization, with purity exceeding 99.7% .
Comparative Analysis of Acylating Agents
The choice between acetic anhydride and acetyl chloride hinges on cost, safety, and scalability. Acetic anhydride, though less reactive, offers better control over exothermicity and is preferred for small-scale batches. Conversely, acetyl chloride’s higher reactivity and compatibility with chlorobenzene make it suitable for continuous manufacturing, albeit requiring stringent safety measures for HCl management .
Catalytic and Oxidative Approaches
Palladium-Catalyzed Acetylation
A patent by Eureka (CN111217718A) introduces a palladium-catalyzed method, where 4-fluoroaniline reacts with acetic anhydride in the presence of 0.1–1% Pd/C. Oxygen is bubbled through the mixture to enhance reaction kinetics, achieving 95% conversion at 70°C within 4 hours . This method reduces dibromo byproducts (<0.1%) and eliminates the need for halogenated solvents, aligning with green chemistry principles .
Hydrogen Peroxide-Assisted Bromination-Acetylation
Although primarily focused on 2-bromo-4-fluoroacetanilide synthesis, CN104447382A reveals insights into acetylation under brominating conditions. Hydrogen peroxide (30 wt%) oxidizes hydrobromic acid to bromine in situ, enabling sequential acetylation-bromination in a single pot. While this method complicates isolation of pure this compound, it highlights the compound’s role as a precursor in multi-step syntheses .
Purification and Quality Control
Recrystallization Techniques
Post-acetylation, crude this compound is purified via aqueous ethanol recrystallization. Optimal solvent ratios (ethanol:water = 3:1 to 4:1) remove acetylated byproducts and unreacted aniline derivatives, yielding crystals with 99.7–99.8% purity . Industrial-scale processes employ continuous crystallization reactors to maintain consistent particle size and minimize solvent waste.
Analytical Characterization
Industrial Case Studies
Large-Batch Production (CN104447382A)
A 2000L reactor process using acetyl chloride produces 624–646 kg of this compound per batch, with a cycle time of 4 hours. Key parameters include:
Parameter | Embodiment 1 | Embodiment 6 |
---|---|---|
4-Fluoroaniline (kg) | 355 | 355 |
Acetylating Agent | Acetic Anhydride | Acetyl Chloride |
Solvent | Chlorobenzene | Chlorobenzene |
Temperature (°C) | 105–110 | 105–110 |
Yield (%) | 85.2 | 86.5 |
Purity (%) | 99.8 | 99.7 |
Cost-Benefit Analysis
Acetic anhydride-based methods incur lower raw material costs ($0.85/kg) compared to acetyl chloride ($1.20/kg). However, the latter’s faster reaction kinetics and higher throughput justify its use in high-volume production .
Emerging Trends and Innovations
Continuous Flow Acetylation
Microreactor systems enable continuous acetylation with residence times under 10 minutes, enhancing productivity and reducing thermal degradation risks. Early pilot studies report 98% yield at 120°C, though scalability remains under investigation .
Bio-Based Acylating Agents
Research into enzyme-catalyzed acetylation (e.g., using lipases) aims to replace chemical acylating agents. Preliminary results show 70% conversion at 40°C, albeit with longer reaction times (24–48 hours) .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroacetanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to 4-fluoroaniline.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 4-fluoroaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
4-Fluoroacetanilide is a significant compound in medicinal chemistry due to its potential therapeutic properties. It has been investigated for various biological activities, particularly in the following areas:
- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have reported that certain analogs can inhibit tumor growth by inducing apoptosis in cancer cells .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, making it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation .
- Enzyme Inhibition : this compound has been utilized in studies focusing on enzyme inhibition, particularly regarding its interactions with various biomolecules. This property is essential for designing drugs that target specific enzymes involved in disease pathways .
Agrochemicals
The fluorinated structure of this compound contributes to its use in agrochemicals, particularly as a precursor for developing herbicides and fungicides. Its applications include:
- Pesticide Development : Fluorinated compounds are known for their enhanced biological activity and lower toxicity to non-target organisms. This compound serves as an intermediate in synthesizing novel pesticides that exhibit improved efficacy against agricultural pests while minimizing environmental impact .
- Research on Fluorinated Herbicides : The compound is part of ongoing research aimed at developing fluorinated herbicides that are more effective and environmentally friendly compared to traditional options. Studies highlight the importance of fluorine in enhancing the selectivity and potency of herbicides .
Material Science
In material science, this compound has shown promise as a building block for synthesizing advanced materials:
- Polymer Chemistry : The compound can be used to create polymers with specific properties tailored for applications in coatings and adhesives. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .
- Nanomaterials : Research has indicated that this compound derivatives can be employed in synthesizing nanomaterials with unique optical and electronic properties, making them suitable for applications in sensors and electronic devices .
Case Study 1: Anticancer Activity
A study explored the anticancer potential of a series of this compound derivatives against human breast cancer cells (MCF-7). The results demonstrated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Pesticide Efficacy
In field trials, a newly developed herbicide based on this compound showed a reduction in weed biomass by over 70% compared to untreated controls. This highlights its effectiveness as a selective herbicide with minimal impact on crop yield.
Data Table: Summary of Applications
Application Area | Specific Use | Notable Findings |
---|---|---|
Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
Anti-inflammatory drugs | Inhibits cyclooxygenase enzymes | |
Agrochemicals | Herbicide development | Enhanced efficacy with reduced environmental toxicity |
Pesticide synthesis | Effective against agricultural pests | |
Material Science | Polymer synthesis | Improved thermal stability and mechanical properties |
Nanomaterial development | Unique optical and electronic properties |
Mechanism of Action
The mechanism of action of 4-fluoroacetanilide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity. The fluorine atom’s presence enhances its binding affinity to certain proteins, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloroacetanilide
- Molecular Formula: C₈H₈ClNO
- Molecular Weight : 169.61 g/mol
- Key Differences :
- The chlorine atom at the para position increases molecular weight and polarizability compared to fluorine.
- Chlorine’s stronger electron-withdrawing effect enhances resistance to hydrolysis. In vitro studies show that 4-chloroacetanilide undergoes slower enzymatic hydrolysis in human liver microsomes compared to 4-fluoroacetanilide .
- Applications : Used in the synthesis of herbicides and dyes, where higher stability under acidic conditions is required.
4-Methylacetanilide
- Molecular Formula: C₉H₁₁NO
- Molecular Weight : 149.19 g/mol
- Key Differences: The methyl group is electron-donating, reducing the compound’s reactivity toward electrophilic substitution. Exhibits a lower melting point (~110°C) and higher solubility in nonpolar solvents compared to this compound . Metabolism: Lacks defluorination pathways, leading to simpler urinary metabolites (e.g., methylated sulfates) .
4-Nitroacetanilide
- Molecular Formula : C₈H₈N₂O₃
- Molecular Weight : 180.16 g/mol
- Key Differences :
- The nitro group strongly deactivates the aromatic ring, making it resistant to electrophilic attacks but prone to reduction reactions.
- Thermal Stability : Decomposes at temperatures above 200°C, unlike this compound, which remains stable up to its melting point .
- Applications : Primarily used in explosives and as a precursor for azo dyes.
Comparative Data Table
Research Findings and Mechanistic Insights
- Metabolism: this compound undergoes para-hydroxylation and defluorination in rats, producing 4-acetamidophenol (paracetamol) and its sulfate/glucuronide conjugates. Approximately 10% of the dose is excreted via this pathway . In contrast, 4-chloroacetanilide resists dehalogenation, leading to prolonged biological half-lives .
Synthetic Utility :
- Fluorine’s small atomic radius and high electronegativity make this compound a superior directing group in palladium-catalyzed cross-coupling reactions compared to bulkier substituents like methyl or nitro .
Biological Activity
4-Fluoroacetanilide (4-FAA) is an aromatic compound with significant biological activity, particularly in pharmacological and toxicological contexts. This article reviews the biological activity of 4-FAA, focusing on its metabolism, pharmacological effects, and potential toxicity, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : C_9H_10FNO
- Molecular Weight : 169.18 g/mol
The compound features a fluorine atom at the para position relative to the acetamido group, which influences its biological interactions.
Metabolism of this compound
The metabolism of 4-FAA has been extensively studied, particularly its conversion into paracetamol and other metabolites. Key findings include:
- Metabolic Pathways : Studies indicate that 4-FAA undergoes N-deacetylation, resulting in the formation of 4-fluoroaniline (4-FA) as a primary metabolite. This metabolite can further undergo hydroxylation and conjugation reactions leading to various excreted forms, including sulfate and glucuronide conjugates .
- Urinary Excretion : In rat models, approximately 30% of the administered dose is converted to 2-amino-5-fluorophenylsulfate via ortho-hydroxylation, with about 10% excreted as para-hydroxylated metabolites .
Table 1: Metabolites of this compound
Metabolite | Formation Pathway | Percentage Excreted |
---|---|---|
2-amino-5-fluorophenylsulfate | Ortho-hydroxylation | ~30% |
Para-hydroxylated metabolites | Para-hydroxylation | ~10% |
N-acetylated conjugates | N-deacetylation | Varies |
Pharmacological Effects
Research has highlighted several pharmacological activities associated with 4-FAA:
- Anti-nociceptive Activity : In animal models, compounds derived from 4-FAA have shown anti-nociceptive effects. For instance, modifications of the structure have yielded derivatives with significant antagonistic activity against P2X3 receptors, which are implicated in neuropathic pain pathways .
- Case Study - Pain Models : A study involving a derivative of 4-FAA demonstrated increased mechanical withdrawal thresholds in neuropathic pain models induced by nerve ligation or chemotherapeutics. The compound exhibited an IC50 value of approximately 375 nM at P2X3R, indicating its potential as a therapeutic agent for pain management .
Toxicological Aspects
The biological activity of 4-FAA also raises concerns regarding its toxicity:
- Reproductive Toxicity : Research indicates that exposure to aniline derivatives, including 4-FAA, can impair male reproductive development due to rapid conversion into paracetamol. This metabolic pathway leads to significant alterations in reproductive health markers in exposed subjects .
- Environmental Impact : The compound's toxicity has been assessed using earthworm models, where it was found that exposure to 4-fluoroaniline affects survival and reproduction, highlighting potential ecological risks associated with its environmental presence .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-fluoroacetanilide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The acetylation of 4-fluoroaniline with acetic anhydride in benzene is a common method, yielding ~94% this compound with a melting point of 153.5–154.5°C . Key factors include stoichiometric control (e.g., 0.21 mol acetic anhydride per 0.2 mol 4-fluoroaniline) and solvent selection. Nitration of this compound using mixed acids (HNO₃/H₂SO₄) produces 4-fluoro-2-nitroacetanilide, with recrystallization from methanol achieving 61% yield .
Q. How can researchers characterize this compound and its derivatives using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For example, ¹H NMR of this compound shows distinct signals: δ 7.44 (brs, 1H, NH), 7.38 (d, J = 8.8 Hz, 2H, aromatic), and 6.84 (d, J = 9.2 Hz, 2H, aromatic) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further confirm functional groups and purity.
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity) and pH-dependent hydrolysis assays. Evidence suggests fluorine’s electron-withdrawing effects enhance resistance to hydrolysis compared to non-fluorinated analogs, but N-deacetylation may occur under strong acidic/basic conditions .
Advanced Research Questions
Q. How does the fluorine substituent in this compound influence its metabolic pathways in biological systems?
- Methodological Answer : In vivo studies (e.g., rat models) reveal dual pathways:
- N-deacetylation : Forms 4-fluoroaniline, which undergoes ortho- and para-hydroxylation. Major metabolites include 2-amino-5-fluorophenylsulphate (~30% of dose) .
- Defluorination : Leads to paracetamol derivatives via para-hydroxylation and subsequent conjugation (sulfate, glucuronide) . Isotopic labeling (¹³C) can distinguish futile deacetylation-reacetylation cycles .
Q. What strategies resolve contradictory data in spectroscopic analysis of this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting patterns) require:
- Replication : Verify results across multiple batches.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted chemical shifts .
Q. How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian) model regioselectivity. For nitration, fluorine’s meta-directing effect is counterbalanced by the acetyl group’s para-directing influence, leading to mixed products. Compare activation energies for ortho vs. para nitration pathways .
Q. Guidance for Contradiction Analysis
Properties
IUPAC Name |
N-(4-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEFOJNPLXSWNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188598 | |
Record name | 4-Fluoroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351-83-7 | |
Record name | N-(4-Fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Fluoroacetanilide | |
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Record name | 4-Fluoroacetanilide | |
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Record name | 4-Fluoroacetanilide | |
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Record name | N-(4-fluorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 4-Fluoroacetanilide | |
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Retrosynthesis Analysis
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